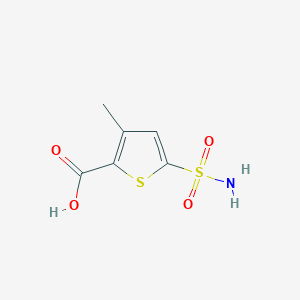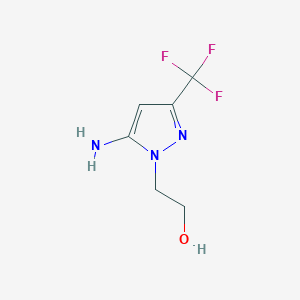
2-(5-Amino-3-(Trifluormethyl)-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a synthetic compound with a pyrazole core and various functional groups that make it a subject of scientific interest. Its structure involves a trifluoromethyl group and an amino group on the pyrazole ring, contributing to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the creation of complex molecules.
Biology: Its derivatives are studied for potential bioactivity, including as enzyme inhibitors or receptor ligands.
Medicine: It serves as a scaffold for drug design, especially in the development of anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the agrochemical industry as a building block for pesticides and herbicides.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: This compound is synthesized through multi-step organic reactions involving the construction of the pyrazole ring followed by the addition of the trifluoromethyl and amino groups. Commonly, one might start with the cyclization of suitable hydrazine and α,β-unsaturated carbonyl compounds to form the pyrazole nucleus.
Industrial production methods: Industrially, the synthesis might involve the use of catalysts and controlled reaction conditions to achieve high yields and purity. Green chemistry approaches are often adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert some of its functional groups into different forms, enhancing its applicability in chemical synthesis.
Substitution: Due to the presence of the amino group, it can undergo substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major products formed from these reactions: Oxidation can yield hydroxylated products, reduction may form amines or alcohols, and substitution can produce a wide range of derivatives depending on the substituents introduced.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to the desired biological effects. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly affect the compound's reactivity and interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazole derivatives, 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol stands out due to the presence of both the trifluoromethyl and amino groups, which endow it with unique physicochemical properties. Similar compounds include:
1H-pyrazole with different substituents.
3-trifluoromethyl-1H-pyrazole derivatives.
Aminopyrazoles with various functional groups.
These comparisons highlight the specific properties and reactivity of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol that make it valuable in research and industry.
Eigenschaften
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(10)12(11-4)1-2-13/h3,13H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMZTVNARPYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


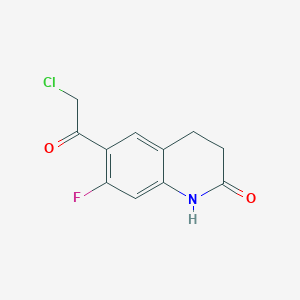
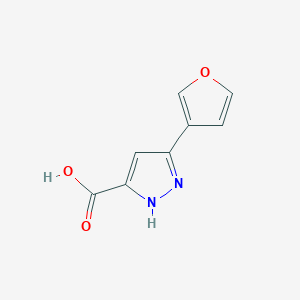
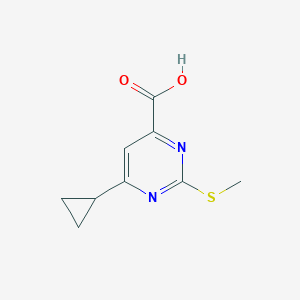
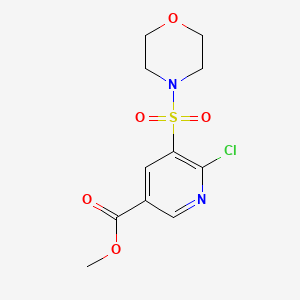
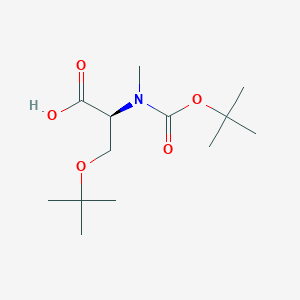
![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)
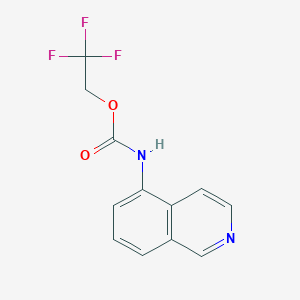
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
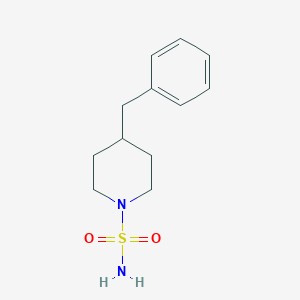
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
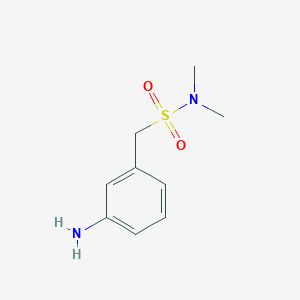
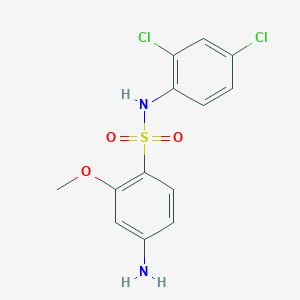
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
